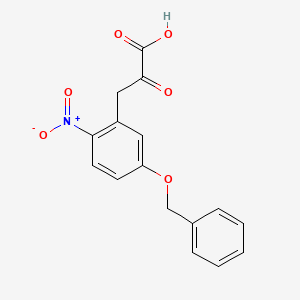

5-Benzyloxy-2-nitrophenylpyruvic acid

描述

Contextual Significance in Synthetic Organic Chemistry

The primary significance of 5-Benzyloxy-2-nitrophenylpyruvic acid lies in its role as a precursor to substituted indoles and other heterocyclic systems. The core utility of the parent molecule, 2-nitrophenylpyruvic acid, is its conversion into indole-2-carboxylic acid through reductive cyclization. ontosight.airesearchgate.net This transformation is a cornerstone of heterocyclic chemistry.

The introduction of a benzyloxy group at the 5-position extends this utility, enabling the synthesis of 5-hydroxyindole (B134679) derivatives. The benzyl (B1604629) group acts as a robust protecting group for the phenolic hydroxyl, which is stable under various reaction conditions but can be removed later in the synthetic sequence to unveil the free hydroxyl group. This strategy is essential in the synthesis of many pharmaceuticals and biologically active compounds where a free phenol (B47542) is required in the final product. The synthesis of 5-benzyloxyindoles, for instance, is a documented pathway in organic chemistry. chemicalbook.com

The general synthetic route to access this class of compounds involves the condensation of a substituted o-nitrotoluene with diethyl oxalate (B1200264), a reaction that forms the nitrophenylpyruvic ester, which is then hydrolyzed to the corresponding acid. researchgate.netwikipedia.org In the case of the title compound, the required starting material would be 5-benzyloxy-2-nitrotoluene. The synthesis of related benzyloxy-nitrotoluene precursors is an established procedure in organic synthesis. orgsyn.org

Historical Overview of Related Nitrophenylpyruvic Acid Research

The historical importance of nitrophenylpyruvic acids is intrinsically linked to the development of indole (B1671886) synthesis. In 1897, Arnold Reissert reported a method that would become a classic name reaction in organic chemistry: the Reissert indole synthesis. wikipedia.orgontosight.aichemicalbook.com This synthetic pathway begins with the base-catalyzed condensation of an ortho-nitrotoluene with diethyl oxalate to produce an ethyl o-nitrophenylpyruvate. researchgate.netwikipedia.org

This initial condensation step is followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid (or its ester). wikipedia.org The nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the adjacent pyruvic acid side chain to form the indole ring structure, specifically yielding an indole-2-carboxylic acid. researchgate.netchemicalbook.com This product can then be heated to induce decarboxylation, affording the parent indole if desired. researchgate.netwikipedia.org

The Reissert synthesis provided a reliable and foundational method for accessing the indole core, which is a privileged scaffold in medicinal chemistry and natural products. ontosight.ainih.gov The discovery highlighted the synthetic utility of o-nitrophenylpyruvic acids as key intermediates, cementing their place in the history of heterocyclic chemistry. Over the years, this method has been refined and adapted for the synthesis of a wide array of substituted indoles. cdnsciencepub.com

属性

IUPAC Name |

3-(2-nitro-5-phenylmethoxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c18-15(16(19)20)9-12-8-13(6-7-14(12)17(21)22)23-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYNICUJKSZDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340067 | |

| Record name | 5-Benzyloxy-2-nitrophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22424-59-5 | |

| Record name | 2-Nitro-α-oxo-5-(phenylmethoxy)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22424-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxy-2-nitrophenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Benzyloxy 2 Nitrophenylpyruvic Acid

Established Synthetic Routes to Substituted Nitrophenylpyruvic Acids

The classical approaches to synthesizing substituted nitrophenylpyruvic acids, including the 5-benzyloxy derivative, primarily rely on condensation reactions and derivatization from nitrotoluene precursors. These methods, while established, often present challenges in terms of yield and reaction conditions.

Condensation Reactions with Oxalate (B1200264) Esters

A prominent and well-documented method for the synthesis of substituted nitrophenylpyruvic acids is the Reissert indole (B1671886) synthesis, where the initial step involves the condensation of a substituted ortho-nitrotoluene with an oxalate ester. wikipedia.org In the context of 5-Benzyloxy-2-nitrophenylpyruvic acid, the precursor is 5-benzyloxy-2-nitrotoluene, which is reacted with an oxalate ester, such as diethyl oxalate. orgsyn.org

This reaction is typically carried out in the presence of a strong base, which deprotonates the methyl group of the nitrotoluene, facilitating a nucleophilic attack on the oxalate ester. The general scheme for this condensation is as follows:

Scheme 1: General condensation reaction of a substituted 2-nitrotoluene (B74249) with diethyl oxalate.

| Reactant 1 | Reactant 2 | Base | Product |

| 5-Benzyloxy-2-nitrotoluene | Diethyl Oxalate | Potassium Ethoxide or Sodium Ethoxide | Ethyl 5-Benzyloxy-2-nitrophenylpyruvate |

This initial product, an ethyl pyruvate (B1213749) derivative, can then be hydrolyzed to yield the desired this compound.

Derivatization from Substituted Nitrotoluenes

The synthesis of this compound is fundamentally a derivatization of the starting material, 5-benzyloxy-2-nitrotoluene. wikipedia.org This precursor itself is a key intermediate in various organic syntheses. The Reissert method, as described above, is a prime example of such a derivatization, converting the methyl group of the nitrotoluene into the pyruvic acid side chain. orgsyn.org The synthesis of the starting material, 6-benzyloxy-2-nitrotoluene (an isomer of the direct precursor), has been described, highlighting the importance of substituted nitrotoluenes in accessing these more complex molecules. orgsyn.org

Novel Approaches in this compound Synthesis

While the Reissert condensation remains a staple, research has explored milder and more efficient methods for the synthesis of nitrophenylpyruvic acids. One such approach involves the derivatization of a 3-(2-nitrophenyl)oxirane-2,3-carboxamide. This method offers an alternative pathway that may avoid the sometimes harsh conditions of the classical condensation. chemicalbook.com Although not specifically detailed for the 5-benzyloxy derivative, this approach represents a more modern strategy for the synthesis of the core 2-nitrophenylpyruvic acid structure.

Optimization of Reaction Conditions for Synthesis

The efficiency of the synthesis of this compound via the Reissert condensation is highly dependent on the reaction conditions. Key parameters that have been subject to optimization include the choice of base, solvent, and reaction temperature.

Research has shown that potassium ethoxide often provides better yields than sodium ethoxide in the condensation of nitrotoluenes with oxalate esters. wikipedia.org The choice of solvent is also critical, with anhydrous conditions being essential to prevent unwanted side reactions.

A detailed study on a similar condensation reaction provides insights into effective optimization strategies. The reaction of 2-chloro-6-nitrotoluene (B1664060) with dimethyl oxalate was optimized using sodium hydride as the base in anhydrous N,N-dimethylformamide (DMF). mdpi.com

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (4.0 eq) | Strong, non-nucleophilic base to ensure complete deprotonation. |

| Solvent | Anhydrous DMF | Aprotic polar solvent that facilitates the reaction. |

| Temperature | 0 °C to 25 °C | Initial cooling to control the exothermic reaction, followed by warming to room temperature to ensure completion. |

| Reactant Ratio | Dimethyl Oxalate (5.0 eq) | Using an excess of the oxalate ester drives the reaction towards the product. |

These optimized conditions, involving a strong base in an aprotic solvent and careful temperature control, can be adapted to the synthesis of this compound to potentially improve yields and reduce reaction times.

Mechanistic Studies of this compound Formation

The formation of this compound through the Reissert condensation follows a well-understood mechanistic pathway. wikipedia.orgyoutube.com The key steps are:

Deprotonation: A strong base, such as potassium ethoxide, abstracts a proton from the methyl group of 5-benzyloxy-2-nitrotoluene. The presence of the ortho-nitro group increases the acidity of these protons, facilitating the formation of a resonance-stabilized carbanion.

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the diethyl oxalate molecule.

Elimination: An ethoxide ion is subsequently eliminated from the tetrahedral intermediate, leading to the formation of the ethyl 5-benzyloxy-2-nitrophenylpyruvate.

Hydrolysis: The final step to obtain the free pyruvic acid involves the hydrolysis of the ester group, typically under acidic or basic conditions.

Chemical Reactivity and Transformation Pathways of 5 Benzyloxy 2 Nitrophenylpyruvic Acid

Reductive Cyclization Processes: The Reissert Indole (B1671886) Synthesis

The most prominent transformation of 5-Benzyloxy-2-nitrophenylpyruvic acid is its conversion into an indole derivative via the Reissert indole synthesis. This classic method involves the reductive cyclization of an o-nitrophenylpyruvic acid to yield an indole-2-carboxylic acid. researchgate.net In this specific case, the reaction produces 5-benzyloxyindole-2-carboxylic acid. The process is valued for its reliability in constructing the indole core, a ubiquitous scaffold in natural products and pharmaceuticals. ontosight.ai

The mechanism of the Reissert indole synthesis, as it applies to this compound, proceeds through a well-established two-step sequence.

Reduction of the Nitro Group : The initial and rate-determining step is the reduction of the ortho-nitro group to an amino group (-NH2). researchgate.netyoutube.com This transformation converts this compound into the highly reactive intermediate, 2-amino-5-benzyloxyphenylpyruvic acid. A variety of reducing agents can accomplish this step. researchgate.net The intermediate is typically not isolated due to its instability. researchgate.net

Intramolecular Cyclization and Dehydration : The newly formed amino group acts as an intramolecular nucleophile, immediately attacking the adjacent ketone of the pyruvic acid side chain. youtube.com This spontaneous condensation reaction forms a five-membered heterocyclic intermediate (an indolin-2-ol-2-carboxylic acid). Subsequent dehydration (loss of a water molecule) of this intermediate leads to the formation of the stable, aromatic indole ring, yielding 5-benzyloxyindole-2-carboxylic acid. youtube.comwikipedia.org

This sequence, beginning with reduction followed by a rapid intramolecular cyclization and dehydration, is the cornerstone of the Reissert pathway for indole synthesis. researchgate.net

The efficiency, yield, and purity of the indole product are highly dependent on the chosen reaction parameters. ontosight.ai Careful optimization of these conditions is crucial for a successful synthesis.

Reducing Agents : A wide array of reducing agents has been successfully employed for the nitro group reduction. Classic methods utilize dissolving metals under acidic conditions, such as zinc dust in acetic acid or iron powder in acetic acid/ethanol (B145695). researchgate.net Other effective systems include tin(II) chloride (SnCl2) in hydrochloric acid and sodium dithionite. researchgate.netresearchgate.net Catalytic hydrogenation, using catalysts like platinum(IV) oxide (PtO2) or palladium on carbon (Pd/C), offers a milder alternative that can sometimes preserve other functional groups. youtube.comresearchgate.net The choice of reductant can influence the final product; for instance, certain conditions may favor the formation of quinolones as byproducts. researchgate.net

Solvent and Temperature : The choice of solvent is often dictated by the reducing agent used. Acidic media, such as acetic acid or ethanol with mineral acids, are common. researchgate.net The reaction temperature is also a critical factor, with many reductive cyclizations proceeding effectively at room temperature or with gentle heating. jinjingchemical.com However, excessive heat can lead to side reactions and decreased yields. ontosight.ai

pH Control : Maintaining an appropriate pH is essential, particularly during the reduction step, as it can affect the reactivity of both the substrate and the reducing agent. ontosight.ai

The following table summarizes common conditions used in Reissert indole syntheses.

| Parameter | Common Reagents/Conditions | Effect on Reaction | Reference |

| Reducing Agent | Zinc/Acetic Acid, Iron/Acetic Acid, SnCl₂/HCl, Catalytic Hydrogenation (Pd/C, PtO₂) | Determines the efficiency of nitro group reduction; can influence byproduct formation. | researchgate.netresearchgate.net |

| Solvent | Acetic Acid, Ethanol, Water | Must be compatible with the chosen reducing agent and substrate. | researchgate.net |

| Temperature | Room Temperature to Reflux (e.g., 80-100 °C) | Affects reaction rate; higher temperatures can increase side reactions and impurities. | ontosight.aijinjingchemical.com |

| pH | Acidic | Typically required for dissolving metal reductions and to facilitate the cyclization step. | researchgate.netontosight.ai |

The Reissert synthesis exhibits high regioselectivity . The intramolecular cyclization is directed by the positions of the amino group and the pyruvic acid side chain. The nucleophilic attack of the amino group at the C2 position of the benzene (B151609) ring onto the α-keto group of the side chain invariably leads to the formation of an indole-2-carboxylic acid derivative. researchgate.net In the case of this compound, this regioselectivity ensures that the product is 5-benzyloxyindole-2-carboxylic acid, with the carboxyl group at the C2 position of the indole ring. The position of the benzyloxy group is preserved at the C5 position.

Stereoselectivity is not a relevant consideration for the final product of the Reissert cyclization. The reaction product is a planar, aromatic indole ring, which does not possess any chiral centers that would be formed during the cyclization and subsequent aromatization process.

Reactivity of the Pyruvic Acid Moiety

Beyond its role in indole synthesis, the α-keto acid portion of this compound possesses its own distinct reactivity, primarily centered on the α-carbon and the ketone carbonyl group. This allows for various carbon-carbon bond-forming transformations. msu.edu

The α-carbon of the pyruvic acid moiety is acidic and can be deprotonated to form an enolate ion, which is a potent nucleophile. wikipedia.org This enolate can react with various electrophiles, most notably the carbonyl carbon of aldehydes and ketones, in an Aldol (B89426) condensation reaction. libretexts.org

In a typical cross-aldol reaction, the enolate of this compound would attack an aldehyde, forming a β-hydroxy-α-keto acid intermediate. wikipedia.orglibretexts.org This reaction is often catalyzed by acid or base. oberlin.edu Boron-based catalysts, such as diphenylborinic acid, have been shown to be particularly effective for direct aldol reactions of pyruvic acids with aldehydes in aqueous media. organic-chemistry.org The initial aldol adduct can subsequently undergo dehydration (loss of water) and lactonization to yield isotetronic acid derivatives. organic-chemistry.org

A related reaction is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound (like the pyruvic acid) with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.org This reaction leads to the formation of a new carbon-carbon double bond. mdpi.com

The general scheme for an aldol-type reaction is presented below:

| Reactant 1 (Nucleophile Source) | Reactant 2 (Electrophile) | Catalyst | Initial Product Type | Final Product Type (after dehydration) |

| This compound (forms enolate) | Aldehyde (R-CHO) | Acid or Base | β-Hydroxy-α-keto acid | α,β-Unsaturated-α-keto acid |

The pyruvic acid moiety can participate in other carbon-carbon bond-forming reactions beyond the aldol condensation. The enolate generated from the α-carbon can be used in various alkylation and acylation reactions. msu.edu

Alkylation Reactions : The enolate can be alkylated by reacting it with an alkyl halide. This reaction forms a new carbon-carbon bond at the α-position, leading to a more complex α-keto acid. libretexts.org

Claisen-type Condensations : While a classic Claisen condensation involves two ester compounds, the underlying principle of an enolate attacking a carbonyl derivative can be applied. The enolate of the pyruvic acid could potentially react with an ester, leading to the formation of a β-dicarbonyl compound after displacement of the ester's alkoxy group. libretexts.org

Michael Addition : The enolate can also act as a nucleophile in a Michael or conjugate addition reaction, attacking an α,β-unsaturated carbonyl compound to form a new carbon-carbon bond at the β-position of the acceptor. alevelchemistry.co.uk

These transformations highlight the synthetic versatility of the pyruvic acid functional group, allowing for the construction of diverse molecular architectures. alevelchemistry.co.ukorganic-chemistry.org

Nitro Group Reductions and Their Subsequent Chemical Impact

The reduction of the aromatic nitro group is a pivotal transformation for this compound, as the resulting amino group can participate in subsequent intramolecular reactions. The proximity of the newly formed amine to the pyruvic acid side chain often triggers spontaneous cyclization, leading to the formation of indole derivatives. A variety of methods can be employed for this reduction, with catalytic hydrogenation being one of the most common. wikipedia.orgmasterorganicchemistry.com

Research into the catalytic hydrogenation of compounds structurally similar to this compound, such as derivatives of 2-nitrophenylpyruvic acid, reveals that this process is a direct route to synthesizing indole-2-carboxylic acid and 1-hydroxyindole-2-carboxylic acid. rsc.org The reaction typically proceeds by reducing the nitro group to an amine, which then attacks the adjacent α-keto group of the pyruvic acid side chain, leading to cyclization and dehydration to form the indole ring system.

The choice of catalyst and reaction conditions can significantly influence the outcome. researchgate.net For instance, hydrogenation over palladium on carbon (Pd/C) is a standard method, but other catalysts like platinum on carbon (Pt/C) or Raney nickel can also be utilized. masterorganicchemistry.comresearchgate.net The use of platinum catalysts has been shown to sometimes yield cleaner reactions and provide desired heterocyclic products with greater selectivity compared to palladium catalysts, which may produce complex mixtures. researchgate.net

Besides catalytic hydrogenation, chemical reducing agents are also effective. Reagents such as iron in acidic media or tin(II) chloride (SnCl₂) are well-established for the chemoselective reduction of aromatic nitro groups. masterorganicchemistry.comstackexchange.com Tin(II) chloride is particularly noteworthy for its ability to reduce nitro groups without affecting other sensitive functionalities that might be present in the molecule. stackexchange.com This selectivity is crucial when other reducible groups, such as the benzyloxy ether, are intended to be preserved.

The immediate chemical impact of the nitro group reduction is the formation of a reactive amino intermediate. This intermediate is predisposed to intramolecular cyclization, a key step in the synthesis of biologically relevant indole scaffolds from 2-nitrophenylpyruvic acid precursors.

Table 1: Methods for Nitro Group Reduction in Aromatic Compounds

| Method | Reagent/Catalyst | Typical Conditions | Subsequent Impact on 2-Nitrophenylpyruvic Acid Core |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, Pt/C, or Raney Ni with H₂ | Hydrogen gas pressure, various solvents (e.g., alcohols) | Intramolecular cyclization to form indole-2-carboxylic acids. rsc.org |

| Metal in Acid | Fe/HCl or Zn/HCl | Acidic aqueous solution, often heated | Reduction to aniline (B41778) derivative, followed by cyclization. masterorganicchemistry.com |

| Chemical Reduction | SnCl₂ | Alcohol or ethyl acetate (B1210297) solvent | Chemoselective reduction to amine, enabling cyclization while potentially sparing other groups. stackexchange.com |

Application As a Synthetic Precursor for Complex Organic Architectures

Synthesis of Indole (B1671886) and Substituted Indole Derivatives

The construction of the indole nucleus is a prominent application of 2-nitrophenylpyruvic acids, and the 5-benzyloxy derivative is particularly useful for creating indoles with oxygenation at the 5-position, a common feature in many biologically active molecules.

The most direct route to indole-2-carboxylic acids from ortho-nitrophenylpyruvic acids is the Reissert indole synthesis. wikipedia.orgresearchgate.net This classic method involves the reductive cyclization of the precursor. researchgate.net In this reaction, the ortho-nitro group of 5-benzyloxy-2-nitrophenylpyruvic acid is reduced to an amino group, which then undergoes a spontaneous intramolecular condensation with the adjacent ketone of the pyruvic acid side chain to form the indole ring. researchgate.netresearchgate.net

A variety of reducing agents can be employed for this transformation, including zinc dust in acetic acid, sodium dithionite, or catalytic hydrogenation. researchgate.netresearchgate.net The reaction directly yields 5-benzyloxy-1H-indole-2-carboxylic acid, a key intermediate for further functionalization. ontosight.ai

Table 1: Reissert Synthesis of 5-Benzyloxy-1H-indole-2-carboxylic acid

| Reactant | Reagents | Product | Reaction Type |

| This compound | 1. Reducing Agent (e.g., Zn/AcOH, Na₂S₂O₄) 2. Acid/Base Workup | 5-Benzyloxy-1H-indole-2-carboxylic acid | Reductive Cyclization |

The 5-benzyloxyindole-2-carboxylic acid synthesized in the previous step is readily converted into a wide array of indole-2-carboxamides. This transformation is typically achieved through standard amide bond formation protocols. nih.govarkat-usa.org The carboxylic acid is first activated, commonly by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide coupling agents.

Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as hydroxybenzotriazole (B1436442) (HOBt). nih.gov This activated intermediate is then treated with a primary or secondary amine to furnish the corresponding N-substituted indole-2-carboxamide. nih.govmdpi.com This method allows for the introduction of diverse substituents, enabling the synthesis of large libraries of compounds for various applications. nih.gov

Beyond amides, the indole-2-carboxylic acid intermediate can be transformed into other functional derivatives. For instance, esterification can be accomplished by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) to yield the corresponding indole-2-carboxylates. These esters are also valuable intermediates in organic synthesis.

Construction of Quinoxaline (B1680401) and Related Nitrogen Heterocycles

The α-keto acid functionality of this compound makes it an excellent precursor for the synthesis of quinoxalines. The classical and most widely used method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine, such as ortho-phenylenediamine, with a 1,2-dicarbonyl compound. nih.govnih.govsapub.org

In this context, this compound serves as the 1,2-dicarbonyl equivalent. The reaction proceeds through the condensation of the two amino groups of o-phenylenediamine (B120857) with the ketone and carboxylic acid carbonyls of the pyruvic acid moiety, followed by dehydration to form the aromatic pyrazine (B50134) ring fused to the benzene (B151609) ring. This reaction provides a direct route to highly substituted quinoxaline-2-carboxylic acids.

Table 2: Quinoxaline Synthesis from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | o-Phenylenediamine | 3-(5-Benzyloxy-2-nitrophenyl)-quinoxaline-2-carboxylic acid | Condensation / Cyclization |

Formation of Polycyclic Heterocyclic Systems

The core structures derived from this compound, such as the indole and quinoxaline derivatives, can be further elaborated to construct more complex, polycyclic heterocyclic systems.

While a direct conversion is not typical, intermediates derived from this compound can be used to synthesize the dibenzo[b,f]thiepin (B8686691) skeleton. This tricyclic system, which contains a seven-membered ring fused between two benzene rings, is often constructed via intramolecular cyclization strategies. semanticscholar.org

A plausible synthetic route would involve converting the 5-benzyloxyindole-2-carboxylic acid into a precursor suitable for cyclization. For example, the indole could be transformed into an intermediate possessing two strategically placed aryl groups, one of which is functionalized with a thiol. An intramolecular reaction, such as a palladium-catalyzed C-S coupling, could then be employed to form the central seven-membered thiepin ring. While this involves multiple steps, the initial indole framework derived from this compound provides a crucial building block for accessing such complex polycyclic architectures.

Access to Other Fused-Ring Heterocycles

The reactivity of this compound extends to the synthesis of various fused heterocyclic systems beyond indoles. The α-keto acid functionality is a key reactive site for condensation reactions with binucleophilic reagents, leading to the formation of new heterocyclic rings fused to the benzene core.

One prominent application is in the synthesis of quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The classical synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. In this context, this compound can, after reduction of the nitro group to an amine, serve as a precursor to an ortho-phenylenediamine derivative which can then undergo cyclization, or it can be envisioned that the α-keto acid itself could react with a suitable diamine.

While direct experimental data on the reaction of this compound with o-phenylenediamines is not extensively detailed in readily available literature, the general reactivity of α-keto acids provides a strong basis for this synthetic strategy. The reaction would proceed through an initial nucleophilic attack of one of the amino groups of the diamine on the α-keto group, followed by dehydration and subsequent intramolecular cyclization and aromatization to yield the quinoxaline ring system. The benzyloxy group at the 5-position would be carried through the synthesis, affording a 6-benzyloxy-substituted quinoxaline-2-carboxylic acid.

Table 1: Potential Fused-Ring Heterocycles from this compound

| Precursor | Reagent | Resulting Heterocycle | Key Reaction Type |

| 5-Benzyloxy-2-aminophenylpyruvic acid (derived from the title compound) | - | 6-Benzyloxyindole-2-carboxylic acid | Reductive Cyclization |

| This compound | o-Phenylenediamine (hypothetical) | 6-Benzyloxyquinoxaline-2-carboxylic acid | Cyclocondensation |

Precursors to Diketo Acid Derivatives

The term "diketo acid" generally refers to a molecule containing two ketone functionalities and a carboxylic acid. While this compound is an α-keto acid, it can serve as a precursor to more complex diketo acid derivatives. These derivatives are of significant interest in medicinal chemistry, often acting as inhibitors of various enzymes by chelating metal ions in the active site. mdpi.comnih.gov

The synthesis of such derivatives from this compound would involve chemical modifications of its existing structure. For instance, the pyruvic acid side chain could be extended or coupled with other molecules containing a keto functionality. Although specific examples starting directly from this compound are not prominently documented, the general strategies for synthesizing diketo acids can be applied.

One potential pathway could involve the conversion of the carboxylic acid to an activated species (e.g., an acid chloride or ester) followed by reaction with a suitable enolate or other carbon nucleophile to introduce a second keto group. The nitro and benzyloxy groups on the aromatic ring could be retained or modified in subsequent steps to generate a library of substituted phenyl-diketo acid derivatives. These compounds could then be evaluated for their biological activities, for instance, as enzyme inhibitors. nih.gov

The development of novel diketo acid derivatives from precursors like this compound represents a promising avenue for the discovery of new therapeutic agents. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 5 Benzyloxy 2 Nitrophenylpyruvic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For instance, in related benzyloxy compounds, the benzylic protons (-CH₂-) typically appear as a singlet around 5.0-5.2 ppm in the ¹H NMR spectrum. The aromatic protons of the benzyl (B1604629) group would produce signals in the 7.3-7.5 ppm region. The protons on the nitrophenyl ring would exhibit a more complex splitting pattern due to their specific substitution, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating benzyloxy group. The pyruvic acid side chain would show a methylene (B1212753) (-CH₂-) signal adjacent to the aromatic ring and a carbonyl carbon signal in the ¹³C NMR spectrum, typically above 190 ppm for the ketone and around 160-170 ppm for the carboxylic acid.

Detailed two-dimensional NMR studies, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign all proton and carbon signals and confirm the connectivity of the molecular framework.

X-ray Crystallographic Analysis of Crystalline Forms

Direct crystallographic data for 5-Benzyloxy-2-nitrophenylpyruvic acid has not been reported. However, the crystal structure of a closely related derivative, (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, provides significant insight into the potential solid-state conformation and intermolecular interactions.

Table 1: Crystallographic Data for (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol

| Parameter | Value |

| Chemical Formula | C₂₀H₁₆N₂O₄ |

| Molecular Weight | 348.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3407 (5) |

| b (Å) | 9.5618 (3) |

| c (Å) | 11.7616 (4) |

| β (°) | 100.615 (1) |

| Volume (ų) | 1695.72 (10) |

| Z | 4 |

This interactive table provides the unit cell parameters for a derivative of this compound, illustrating the precise measurements obtained from X-ray diffraction.

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of a compound's molecular formula. For this compound, the calculated exact mass based on its molecular formula, C₁₆H₁₃NO₆, is 315.0743 Da.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation. Expected fragmentation would include the loss of the benzyl group (C₇H₇, 91 Da), loss of CO₂ (44 Da) from the carboxylic acid, and cleavages within the pyruvic acid side chain, providing unequivocal evidence for the compound's structure.

Infrared and Ultraviolet-Visible Spectroscopic Analysis of Reaction Products

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in monitoring chemical reactions and characterizing the resulting products. For reactions involving this compound, these techniques provide key information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

C=O Stretches: Two distinct carbonyl peaks would be anticipated: one for the α-keto group (around 1720-1740 cm⁻¹) and another for the carboxylic acid (around 1700-1725 cm⁻¹).

NO₂ Stretches: Strong asymmetric and symmetric stretching vibrations for the nitro group, typically found near 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

C-O-C Stretch: A band corresponding to the ether linkage of the benzyloxy group, usually in the 1200-1250 cm⁻¹ region.

Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.

When this compound undergoes a reaction, such as a reductive cyclization to form an indole (B1671886) derivative, the IR spectrum would show the disappearance of the strong NO₂ stretching bands and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) from the newly formed indole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) would be dominated by electronic transitions within the aromatic systems. The presence of the nitro group and the extended conjugation would likely result in strong absorption bands in the UV region, potentially extending into the visible range. The analysis of reaction products would show shifts in the absorption maxima (λ_max) corresponding to changes in the chromophore. For example, the reduction of the nitro group would lead to a significant blue shift (a shift to shorter wavelengths) as the powerful electron-withdrawing nature of the nitro chromophore is removed.

Computational Chemistry Investigations of 5 Benzyloxy 2 Nitrophenylpyruvic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. redalyc.orgchemrxiv.org This approach allows for the accurate calculation of various molecular properties and reactivity descriptors that help in understanding the chemical behavior of 5-Benzyloxy-2-nitrophenylpyruvic acid.

DFT calculations are employed to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms. From this geometry, a wealth of information about the electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT provides a framework for calculating global reactivity descriptors, which offer a quantitative measure of a molecule's reactivity. researchgate.net These descriptors, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), are derived from the HOMO and LUMO energies. These parameters are instrumental in predicting how the molecule will interact with other reagents. mdpi.com

Molecular Electrostatic Potential (MESP) maps are another valuable tool derived from DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) that are prone to nucleophilic attack. For this compound, the MESP would likely show negative potential around the carboxylic acid and nitro groups, and positive potential near the hydrogen atoms.

The active sites for nucleophilic and electrophilic attacks can be further pinpointed by calculating Fukui functions, which describe the change in electron density at a given point in the molecule when an electron is added or removed. researchgate.net

Below is an illustrative table of the kind of data that would be generated from DFT studies on this compound.

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.4 eV |

| Chemical Potential (μ) | Tendency of electrons to escape from the system | -4.3 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.2 eV |

| Global Electrophilicity (ω) | Ability to accept electrons | 4.2 eV |

Theoretical Predictions of Reaction Mechanisms and Energetic Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants, transition states, and products. rsc.org For this compound, theoretical methods can be used to predict the energetic feasibility and pathways of various potential transformations, such as intramolecular cyclization, reduction of the nitro group, or reactions involving the pyruvic acid moiety.

By locating the transition state (TS) structures, which are the saddle points on the PES, and calculating their energies, the activation energy (Ea) for a given reaction step can be determined. This allows for a comparison of different possible reaction pathways, identifying the most kinetically favorable route. For instance, in a potential intramolecular cyclization to form a heterocyclic system, computational studies could determine whether a direct cyclization or a stepwise mechanism involving an intermediate is more likely.

These studies typically involve geometry optimization of all stationary points on the PES, including reactants, intermediates, transition states, and products. Frequency calculations are then performed to characterize these structures; minima (reactants, intermediates, products) have all real vibrational frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The insights gained from these calculations are not limited to the reaction pathway itself. They can also shed light on the role of catalysts, solvents, and substituent effects on the reaction kinetics and thermodynamics. For example, the effect of different Lewis acids on a cyclization reaction could be modeled to predict the most effective catalyst.

An example of the type of data obtained from a theoretical study of a hypothetical reaction pathway for this compound is presented below.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Transition State 1 | First transition state in the pathway | +25.3 |

| Intermediate | A stable intermediate species | -5.7 |

| Transition State 2 | Second transition state in the pathway | +18.9 |

| Product | The final product of the reaction | -15.2 |

Conformation Analysis and Stereochemical Considerations in Synthetic Pathways

The three-dimensional structure of a molecule, including its preferred conformations and stereochemistry, plays a critical role in determining its reactivity and physical properties. For a flexible molecule like this compound, which has several rotatable bonds, a thorough conformational analysis is essential for understanding its behavior.

Computational methods can be used to perform a systematic search for the various low-energy conformations (conformers) of the molecule. This is typically achieved by rotating the molecule around its single bonds and calculating the energy of each resulting geometry. The results of this search provide a conformational energy profile, which identifies the most stable conformers and the energy barriers between them.

Stereochemical considerations are also of paramount importance, especially in reactions that can lead to the formation of chiral centers. Computational models can help predict the stereochemical outcome of a reaction by comparing the activation energies of the pathways leading to different stereoisomers. This is particularly useful in asymmetric synthesis, where understanding the factors that control stereoselectivity is crucial.

A representative data table from a conformational analysis of this compound is shown below.

| Conformer | Dihedral Angle (°C) (C-C-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 178.5 | 0.00 | 75.3 |

| 2 | 65.2 | 1.25 | 12.1 |

| 3 | -70.1 | 1.80 | 6.8 |

| 4 | -175.3 | 2.50 | 3.1 |

| 5 | 10.5 | 3.10 | 1.7 |

Molecular Modeling in Rational Precursor Design

Molecular modeling plays a pivotal role in the rational design of precursors for the synthesis of complex target molecules. By providing a deep understanding of the structure-property relationships of potential starting materials, computational chemistry can guide the selection and optimization of precursors to achieve higher yields, better selectivity, and more efficient synthetic routes.

In the context of synthesizing derivatives of this compound or using it as a precursor for other molecules, molecular modeling can be employed to assess the suitability of various substituted analogues. For example, if a particular reaction is found to be slow or low-yielding, DFT calculations can be used to investigate how modifying the electronic properties of the precursor, for instance by introducing electron-donating or electron-withdrawing groups on the phenyl ring, might affect the reaction's activation energy.

Modeling can also be used to predict the physical properties of precursors, such as their solubility, stability, and spectroscopic signatures. This information is valuable for planning the experimental work, including purification and characterization steps.

Furthermore, in the design of precursors for materials science applications, such as organic electronics or functional dyes, computational screening of a library of virtual compounds can be performed to identify candidates with desired electronic and optical properties. This in silico screening approach can significantly reduce the time and resources required for experimental discovery.

The process of rational precursor design is an iterative one, where computational predictions are tested experimentally, and the experimental results are then used to refine the computational models. This synergistic approach between theory and experiment is a powerful strategy for modern chemical research and development.

Emerging Research Frontiers and Future Perspectives for 5 Benzyloxy 2 Nitrophenylpyruvic Acid

Development of Asymmetric Synthetic Methodologies

The creation of chiral molecules with a high degree of stereochemical purity is a cornerstone of modern organic and medicinal chemistry. For 5-Benzyloxy-2-nitrophenylpyruvic acid, the development of asymmetric synthetic methodologies is a key area of research. The goal is to control the three-dimensional arrangement of atoms, which is crucial for the biological activity and material properties of its derivatives.

Current research efforts are centered on the use of chiral catalysts to induce enantioselectivity in the synthesis of this compound and its analogs. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. Methodologies being explored include:

Chiral Phase-Transfer Catalysis: This technique involves the use of a chiral catalyst to shuttle reactants between an aqueous and an organic phase, enabling enantioselective bond formation.

Organocatalysis: Small organic molecules are used as chiral catalysts to promote asymmetric reactions, offering an alternative to metal-based catalysts.

Metal-Catalyzed Asymmetric Hydrogenation: The reduction of a prochiral precursor using a chiral metal complex can yield the desired enantiomer of a related chiral acid.

While specific, highly efficient asymmetric routes to this compound are still under development, the broader success of these methodologies with structurally similar compounds suggests a promising future for achieving high enantiomeric purity for this molecule.

Integration into Flow Chemistry and Sustainable Synthetic Processes

The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry to enhance the safety, efficiency, and sustainability of chemical manufacturing. chemicalindustryjournal.co.ukresearchgate.net The integration of the synthesis of this compound into continuous flow processes represents a significant step towards greener and more scalable production.

Flow chemistry offers several advantages over traditional batch processing, including:

Enhanced Safety: The small reaction volumes in continuous flow reactors minimize the risks associated with handling potentially hazardous reagents and exothermic reactions. ewadirect.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purities.

Process Automation and Scalability: Flow chemistry setups can be readily automated and scaled up by extending the operation time or by running multiple reactors in parallel. rsc.org

For the synthesis of this compound, flow chemistry can be particularly beneficial for the nitration step, which is often highly exothermic and can lead to side products in batch reactions. beilstein-journals.orggoogle.com By carefully controlling the reaction conditions in a continuous flow setup, it is possible to achieve higher selectivity and a safer process. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Nitration Reactions

| Feature | Batch Processing | Flow Chemistry |

| Reaction Volume | Large | Small |

| Heat Transfer | Limited | Excellent |

| Safety | Higher risk of thermal runaway | Inherently safer |

| Scalability | Complex | Straightforward |

| Process Control | Less precise | Highly precise |

Exploration of Novel Catalytic Transformations

Beyond its synthesis, researchers are exploring novel catalytic transformations of this compound to create a diverse range of valuable chemical entities. The presence of multiple reactive sites—the nitro group, the pyruvic acid moiety, and the aromatic ring—makes this compound a versatile substrate for various catalytic reactions.

One of the most significant transformations is the catalytic hydrogenation of the nitro group. This reaction converts the nitro-substituted compound into the corresponding amino derivative, which is a key precursor for the synthesis of various heterocyclic compounds, including those with potential pharmaceutical applications. Palladium-based catalysts are often employed for this transformation due to their high efficiency and selectivity. mdpi.comresearchgate.net

Other emerging catalytic transformations include:

C-H Activation: Palladium-catalyzed C-H activation and subsequent annulation reactions could be utilized to construct complex polycyclic aromatic and heteroaromatic compounds from this compound. snnu.edu.cn

Decarboxylative Couplings: The carboxylic acid group of the pyruvic acid side chain could be removed and replaced with other functional groups through catalytic decarboxylative coupling reactions.

Transformations of the Keto Group: The ketone functionality in the pyruvic acid moiety can be a handle for various transformations, such as asymmetric reduction to a chiral alcohol or conversion to other functional groups.

These novel catalytic methods are expanding the synthetic utility of this compound, enabling the creation of complex molecules that would be difficult to access through traditional synthetic routes.

Potential in Advanced Chemical Material Synthesis

The unique chemical structure of this compound makes it an intriguing candidate for the synthesis of advanced chemical materials with tailored properties. The aromatic nitro group and the benzyloxy substituent can be leveraged to create polymers and functional dyes with specific electronic and optical characteristics.

In the realm of polymer science , derivatives of this compound could be used as monomers for the synthesis of functional polymers. For instance, the benzyloxy group can be a precursor to a hydroxyl group, which can then be used for further polymerization or modification. nih.gov The incorporation of the nitroaromatic moiety could lead to polymers with interesting properties, such as:

Electroactive Polymers: The electron-withdrawing nature of the nitro group can influence the electronic properties of a polymer, potentially leading to materials for use in sensors, actuators, and organic electronics. mdpi.com

Photoresponsive Polymers: Nitrobenzyl groups are known to be photolabile, meaning they can undergo chemical changes upon exposure to light. This property could be exploited to create light-degradable or light-patternable polymers.

In the field of functional dyes , the chromophoric nitroaromatic system in this compound can be a core component of novel dye molecules. By chemically modifying the structure, it may be possible to tune the color and other properties of the resulting dyes for applications in areas such as high-performance coatings, inks, and optical data storage.

While research in this area is still in its early stages, the foundational chemical features of this compound suggest a promising future for its application in the development of next-generation materials.

常见问题

Basic Research Questions

Q. What are the standard synthetic methodologies for 5-Benzyloxy-2-nitrophenylpyruvic acid, and how are key reaction parameters optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization:

- Benzylation : Reaction of a hydroxyl-substituted precursor (e.g., 2-nitrophenylpyruvic acid) with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Optimization focuses on reaction time (monitored via TLC/HPLC) and stoichiometric ratios to minimize byproducts.

- Nitration : Controlled nitration using HNO₃/H₂SO₄ mixtures at low temperatures (0–5°C) to prevent over-nitration.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multi-modal spectroscopic analysis:

- NMR : ¹H/¹³C NMR to confirm benzyloxy (δ ~4.9–5.1 ppm for -OCH₂Ph) and nitro group positions.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves ambiguous stereochemistry or bond lengths .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. For short-term use, lyophilized samples in anhydrous DMSO (with desiccants) are stable for weeks. Stability assays (HPLC monitoring) under varying pH/temperature conditions are advised to validate protocols .

Advanced Research Inquiries

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental IR carbonyl stretches (~1700 cm⁻¹ for pyruvic acid) with DFT-calculated spectra.

- Dynamic NMR : Variable-temperature NMR to detect tautomeric equilibria or rotational barriers.

- Crystallographic Definitive Proof : Resolve ambiguities via X-ray structure determination using SHELXD/SHELXL pipelines .

Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways.

- Docking Studies : For biological applications, AutoDock/Vina predicts binding affinities to target enzymes (e.g., kinases or oxidoreductases) .

Q. How can researchers optimize regioselectivity in derivatization reactions (e.g., selective deprotection of benzyloxy groups)?

- Methodological Answer :

- Catalytic Hydrogenation : Use Pd/C or Pearlman’s catalyst under H₂ (1–3 atm) with kinetic monitoring to halt at intermediate stages.

- Acid/Base-Mediated Deprotection : Selective cleavage with BCl₃ (benzyl ethers) or TFA/water mixtures.

- Protecting Group Alternatives : Compare with tert-butyl or silyl ethers for orthogonal deprotection strategies .

Q. What experimental designs mitigate batch-to-batch variability in biological activity assays?

- Methodological Answer :

- Standardized Synthesis Protocols : Strict control of reaction time, temperature, and purification thresholds.

- QC Metrics : Enforce ≥95% purity (HPLC) and consistent solubility profiles (DLS for nanoparticle formulations).

- Dose-Response Reproducibility : Use internal controls (e.g., reference inhibitors) and triplicate assays across independent batches .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Meta-Analysis : Cross-reference assay conditions (e.g., cell lines, incubation times, solvent concentrations).

- Orthogonal Assays : Validate results via SPR (binding affinity) and enzymatic activity (e.g., NADPH depletion rates).

- Structural Analog Comparisons : Benchmark against phenylpyruvic acid derivatives (e.g., 3-phenyl-2-oxopropanoate) to identify structure-activity trends .

Q. What statistical approaches are recommended for interpreting inconsistent catalytic performance data?

- Methodological Answer :

- Multivariate Analysis : PCA or PLS regression to isolate variables (e.g., solvent polarity, catalyst loading).

- Error Propagation Models : Quantify uncertainty in kinetic parameters (kcat, Km).

- Robustness Testing : Replicate under extreme conditions (e.g., high humidity, trace O₂) to identify instability factors .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。